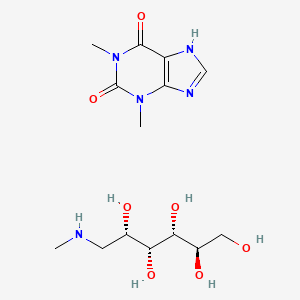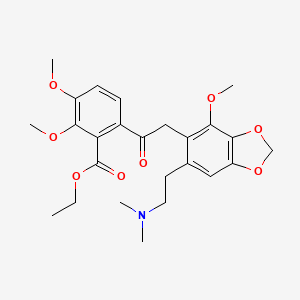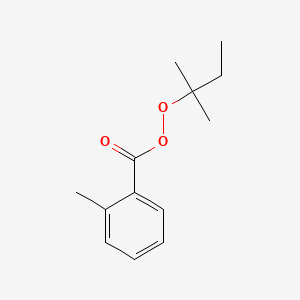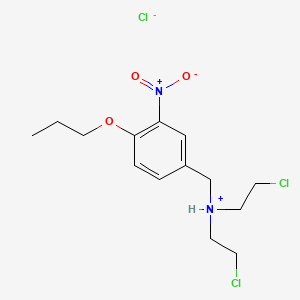
N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride: is a chemical compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its specific chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: The nitration of 4-propoxybenzyl chloride to form 3-nitro-4-propoxybenzyl chloride.
Alkylation: The alkylation of the nitro compound with 2-chloroethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Major Products Formed
Substitution: The major products are typically derivatives where the chloroethyl groups are replaced by other nucleophiles.
Reduction: The major product is the corresponding amine derivative of the compound.
Scientific Research Applications
Bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of its nitro and chloroethyl functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride involves its interaction with nucleophiles and its ability to undergo reduction reactions. The nitro group can be reduced to an amine, which can then interact with various biological targets. The chloroethyl groups can participate in substitution reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the nitro and propoxyphenyl groups.
Nitrobenzyl chloride: Contains a nitro group and a benzyl chloride moiety but lacks the chloroethyl groups.
Properties
CAS No. |
77905-53-4 |
|---|---|
Molecular Formula |
C14H21Cl3N2O3 |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H20Cl2N2O3.ClH/c1-2-9-21-14-4-3-12(10-13(14)18(19)20)11-17(7-5-15)8-6-16;/h3-4,10H,2,5-9,11H2,1H3;1H |
InChI Key |
JPRJPOPXYBVDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


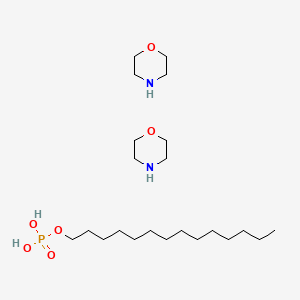
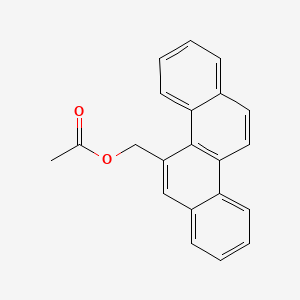
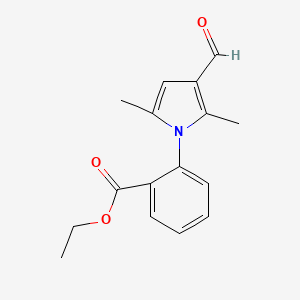
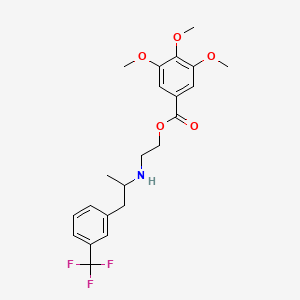

![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)

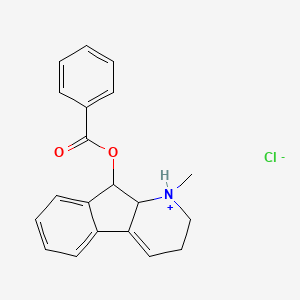
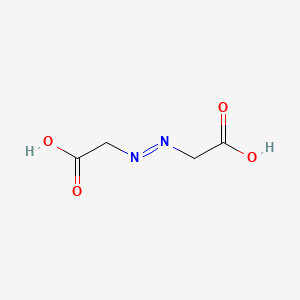
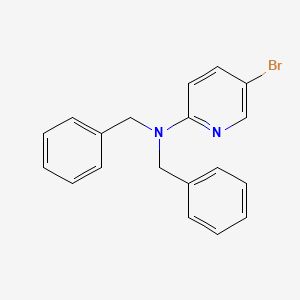
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
